molecular formula C24H21N3O4 B2990944 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899939-52-7

2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

货号: B2990944
CAS 编号: 899939-52-7
分子量: 415.449
InChI 键: GBGAENDELXWLQU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a tricyclic heterocyclic molecule featuring a pyrazolo-oxazine core fused with a benzo ring. Key structural elements include:

  • Ethoxy substituent at position 7: Modulates solubility and electronic properties.
  • Pyridin-3-yl group at position 5: Introduces hydrogen-bonding capacity and aromatic interactions .

Synthetic routes for analogous compounds involve multi-step processes, such as chalcone formation, cyclization with hydrazine, and condensation with aldehydes (e.g., pyridine-3-carbaldehyde) .

属性

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-ethoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-2-28-21-7-3-6-17-19-12-18(15-8-9-20-22(11-15)30-14-29-20)26-27(19)24(31-23(17)21)16-5-4-10-25-13-16/h3-11,13,19,24H,2,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGAENDELXWLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine , with the molecular formula C24H21N3O4C_{24}H_{21}N_{3}O_{4} and a molecular weight of approximately 415.45 g/mol, represents a significant structure in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

InChI InChI 1S C24H21N3O4 c1 2 28 21 7 3 6 17 19 12 18 15 8 9 20 22 11 15 30 14 29 20 26 27 19 24 31 23 17 21 16 5 4 10 25 13 16 h3 11 13 19 24H 2 12 14H2 1H3\text{InChI }\text{InChI 1S C24H21N3O4 c1 2 28 21 7 3 6 17 19 12 18 15 8 9 20 22 11 15 30 14 29 20 26 27 19 24 31 23 17 21 16 5 4 10 25 13 16 h3 11 13 19 24H 2 12 14H2 1H3}

Biological Activity Overview

Research has demonstrated that compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibit various biological activities including:

Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo-containing compounds. For instance:

CompoundCell LineIC50 (µM)
7dMDA-MB-2312.43
7hHepG24.98
10cMDA-MB-23110.0

These compounds showed effective inhibition of microtubule assembly and induced apoptosis in cancer cells .

Antimicrobial Activity
The presence of bulky hydrophobic groups in compounds similar to this molecule has been linked to antimicrobial properties. For example, benzodioxole derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Bacillus subtilis .

Case Studies

A study focusing on the synthesis and biological evaluation of related compounds reported significant cytotoxicity against breast cancer cell lines. The findings indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing non-cancerous cells .

Another investigation into the structure-function relationship of pyrazole derivatives revealed that modifications in the molecular structure could enhance biological activity against specific cancer types .

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the binding affinity and interactions of this compound with biological targets. These studies are crucial for understanding how structural modifications can influence biological activity .

相似化合物的比较

Structural Modifications and Molecular Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound : 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo... - Pyridin-3-yl (5)
- Ethoxy (7)
C₂₃H₂₀N₃O₄ 414.43* Pyridine enhances polarity
2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-... - Thiophen-3-yl (5) C₂₃H₂₀N₂O₄S 420.5 Sulfur atom increases hydrophobicity
2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(furan-2-yl)-... - Furan-2-yl (5) C₂₃H₂₀N₂O₅ 404.4 Oxygen-rich furan improves solubility
7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-... - Dichloro (7,9)
- p-Tolyl (5)
C₂₈H₂₀Cl₂N₂O 487.38 Chlorine and methyl enhance stability
2-(4-Fluorophenyl)-5-(4-methylphenyl)-... - 4-Fluorophenyl (2)
- 4-Methylphenyl (5)
C₂₄H₂₀FN₂O 386.43 Fluorine improves metabolic resistance

*Estimated based on analogs.

Key Observations :

  • Pyridine vs. Thiophene/Furan : Pyridin-3-yl introduces a basic nitrogen, enhancing hydrogen-bonding capacity compared to thiophene (hydrophobic) or furan (polar) .
  • Ethoxy Group : Present in the target and analogs (e.g., ), this group balances solubility and membrane permeability.

Bioavailability and Drug-Likeness

  • Lipinski/VEBER Compliance : Analogs with pyridine (target), thiophene, or furan substituents comply with Lipinski’s Rule of Five (molecular weight <500, logP <5) and Veber’s criteria (rotatable bonds <10, polar surface area <140 Ų) .
  • Polar Surface Area (PSA) : Pyridine-containing compounds have higher PSA (~75 Ų) than thiophene analogs (~65 Ų), suggesting better solubility but reduced blood-brain barrier penetration .

常见问题

Q. What is the most efficient multi-step synthesis pathway for this compound?

The compound can be synthesized via a three-stage process:

  • Stage 1: React substituted salicylic aldehydes with acetophenones to form 2-hydroxychalcones via Claisen-Schmidt condensation .
  • Stage 2: Treat chalcones with hydrazine to generate 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols .
  • Stage 3: Condense pyrazolines with pyridine-3-carbaldehyde under acidic or basic conditions to cyclize into the pyrazolo-benzooxazine core . Key reagents: Pyridine-3-carbaldehyde, hydrazine hydrate, and ethanol as solvent.

Q. How can structural elucidation be performed to confirm the compound’s regiochemistry?

  • NMR Spectroscopy: Analyze aromatic proton splitting patterns to distinguish pyridin-3-yl (δ 8.5–9.0 ppm) from benzo[d][1,3]dioxol-5-yl (δ 5.9–6.9 ppm) groups. The pyrazoline-H proton typically appears as a multiplet (δ 3.4–5.4 ppm) .
  • Mass Spectrometry: Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) to validate the molecular formula .

Q. What computational methods predict the compound’s bioavailability?

Apply Lipinski’s Rule of Five (molecular weight ≤500, logP ≤5, ≤10 H-bond acceptors, ≤5 H-bond donors) and Veber’s Rules (polar surface area ≤140 Ų, ≤10 rotatable bonds). Use software like SwissADME to calculate parameters and assess drug-likeness .

Advanced Research Questions

Q. How can contradictory NMR data for pyrazoline intermediates be resolved?

  • Variable Temperature NMR: Probe dynamic behavior of pyrazoline protons (e.g., coalescence temperature for chair-flip conformers) .
  • DFT Calculations: Simulate NMR chemical shifts using Gaussian or ORCA to compare with experimental data .
  • 2D NMR (COSY, NOESY): Assign coupling patterns and spatial proximities to confirm regiochemistry .

Q. What strategies optimize yield in the final cyclization step?

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • Acid/Base Catalysis: Use p-toluenesulfonic acid (PTSA) or triethylamine to modulate reaction kinetics .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining >80% yield .

Q. How do electronic effects of substituents influence bioactivity?

  • SAR Studies: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzo[d][1,3]dioxol-5-yl ring.
  • Docking Simulations: Map interactions with target proteins (e.g., PDE5 or GABA receptors) using AutoDock Vina .
  • In Vitro Assays: Compare IC₅₀ values in enzyme inhibition or receptor-binding assays .

Q. What methods validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies: Expose to pH 1–13 buffers, UV light, and heat (40–60°C) for 48 hours. Monitor degradation via HPLC .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS/MS .

Methodological Considerations

Q. How to address low solubility in biological assays?

  • Salt Formation: React with HCl or sodium acetate to improve aqueous solubility .
  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound integrity .
  • Nanoformulation: Encapsulate in PLGA nanoparticles for sustained release .

Q. What analytical techniques resolve chiral centers in the pyrazolo-oxazine core?

  • Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol gradients .
  • Circular Dichroism (CD): Compare experimental CD spectra with simulated spectra from TD-DFT calculations .

Q. How to reconcile discrepancies between computational and experimental logP values?

  • Shake-Flask Method: Measure partition coefficients in octanol/water systems.
  • Adjustment of Force Fields: Refine atomic charges in molecular dynamics simulations (e.g., using CHARMM) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。